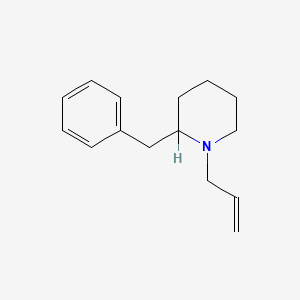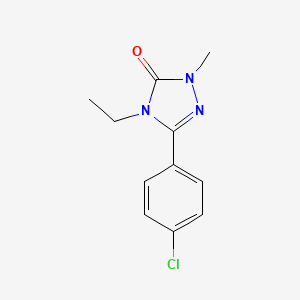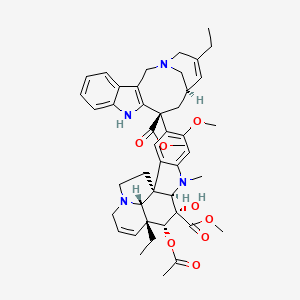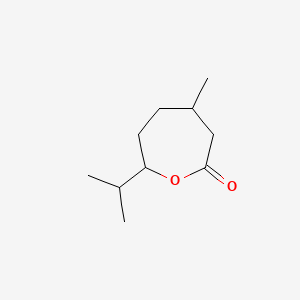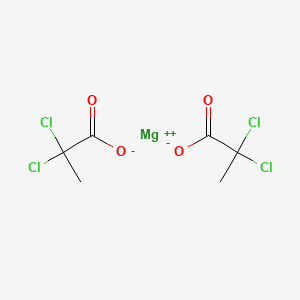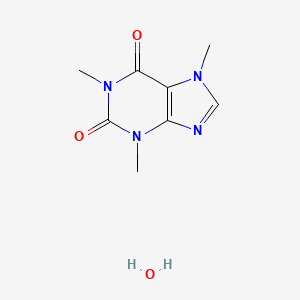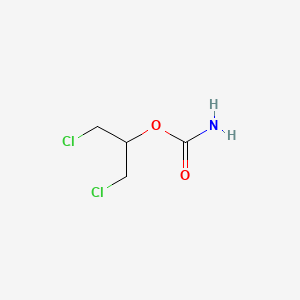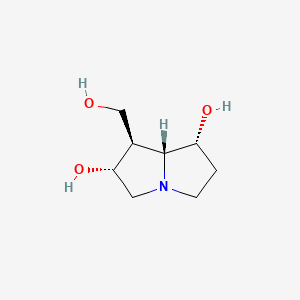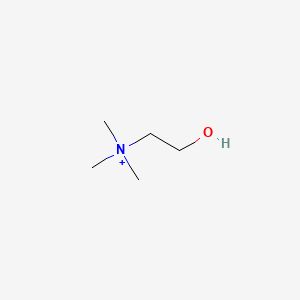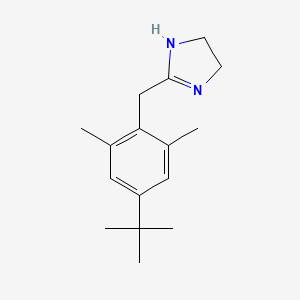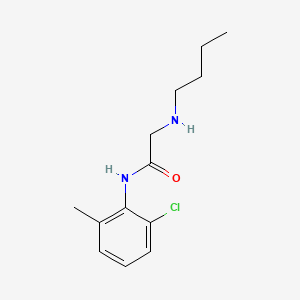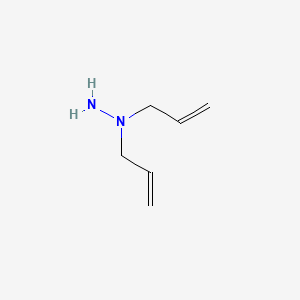
1,1-Diallylhydrazine
Vue d'ensemble
Description
1,1-Diallylhydrazine is an organic compound with the molecular formula C6H12N2. It is a derivative of hydrazine, where two hydrogen atoms are replaced by allyl groups.
Méthodes De Préparation
1,1-Diallylhydrazine can be synthesized through several methods. The classical synthetic route involves the allylation of hydrazine hydrate with allyl halides, such as allyl bromide or allyl chloride. This method, however, often results in a mixture of mono-, di-, and tri-substituted hydrazines .
To improve selectivity and yield, alternative methods have been developed. One such method involves the use of orthogonal protective groups, such as Boc-hydrazines. This approach allows for the selective synthesis of this compound with higher yields and fewer by-products . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
1,1-Diallylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield diallylhydrazine oxides, while reduction with lithium aluminum hydride can produce simpler hydrazine compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,1-diallylhydrazine involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile, participating in various chemical reactions that modify cellular components. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparaison Avec Des Composés Similaires
1,1-Diallylhydrazine can be compared to other hydrazine derivatives, such as 1,2-diallylhydrazine and 1,1-dimethylhydrazine. These compounds share similar structural features but differ in their chemical properties and reactivity .
1,2-Diallylhydrazine:
1,1-Dimethylhydrazine: This derivative has two methyl groups instead of allyl groups, resulting in distinct chemical behavior and uses.
The uniqueness of this compound lies in its ability to form a wide range of derivatives through various chemical reactions, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
1,1-bis(prop-2-enyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLRUMEBXYJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020393 | |
| Record name | 1,1-Diallylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-11-4 | |
| Record name | 1,1-Diallyhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005164114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diallylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


